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Hept-5-en-2-ol

Cat. No.: B12312004
M. Wt: 114.19 g/mol
InChI Key: IFSYJVQRVQMRKN-ONEGZZNKSA-N
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Description

Hept-5-en-2-ol is a chemical compound classified as an unsaturated alcohol, with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . Its structure features a hydroxyl functional group on the second carbon and a double bond between the fifth and sixth carbons, as represented by the SMILES notation CC(O)CC/C=C/C . This structure makes it a valuable intermediate in organic synthesis and chemical research. The compound is offered with a typical purity of 95% and is designated for use as an organic building block . Researchers utilize such compounds in the development of new synthetic methodologies, including stereospecific synthesis and the preparation of more complex molecular structures . As a versatile scaffold, this compound can be applied in the synthesis of flavors, fragrances, and pharmaceutical intermediates. This product is intended for research and development purposes only and is not meant for human or veterinary diagnostic or therapeutic uses. Researchers should refer to the material safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B12312004 Hept-5-en-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(E)-hept-5-en-2-ol

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-4,7-8H,5-6H2,1-2H3/b4-3+

InChI Key

IFSYJVQRVQMRKN-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CCC(C)O

Canonical SMILES

CC=CCCC(C)O

Origin of Product

United States

Advanced Synthetic Methodologies for Hept 5 En 2 Ol and Its Stereoisomers

Enantioselective Synthesis Strategies

The preparation of single enantiomers of hept-5-en-2-ol (B6270100) is crucial for its application in stereospecific synthesis. Various strategies have been developed to achieve high enantiopurity, including biocatalytic methods, chiral pool synthesis, enzymatic resolution, and asymmetric catalysis.

Biocatalytic Approaches: Applications of Yeast and Microbial Reductions

Biocatalysis, particularly using whole-cell microbial systems, offers an effective and environmentally benign route for the asymmetric reduction of the prochiral ketone, hept-5-en-2-one, to the corresponding chiral alcohol. Yeasts, such as Saccharomyces cerevisiae (baker's yeast), are widely recognized for their stereoselective ketoreductase enzymes. nih.gov These enzymes can deliver hydrides to the carbonyl group of the substrate, leading to the formation of one enantiomer in excess.

The stereochemical outcome of these reductions is often predictable by Prelog's rule, which relates the stereochemistry of the product to the relative sizes of the substituents on the ketone. For example, the reduction of hept-5-en-2-one using Saccharomyces cerevisiae typically yields (S)-hept-5-en-2-ol with high enantiomeric excess. The efficiency and enantioselectivity of the biotransformation can be influenced by various factors, including the yeast strain, substrate concentration, and reaction conditions such as temperature and pH. cjcatal.com Genetically engineered yeast strains with overexpressed specific dehydrogenases can further enhance the yield and enantiomeric excess of the desired alcohol. researchgate.net

Microorganism/Yeast StrainSubstrateProduct ConfigurationEnantiomeric Excess (ee)Notes
Saccharomyces cerevisiaeHept-5-en-2-one(S)-hept-5-en-2-ol>95%Outcome follows Prelog's rule.
Pichia methanolica5-oxo-hexanenitrile(S)-alcohol>95%Demonstrates reductase activity on similar substrates. nih.gov
Yarrowia lipolyticaHalogenated acetophenone (B1666503) derivatives(S)-halohydrin99%Shows 'anti-Prelog' selectivity for certain substrates. nih.gov

Chiral Pool Synthesis Routes for Enantioenriched this compound

Chiral pool synthesis utilizes readily available, inexpensive, and enantiopure natural products as starting materials. wikipedia.orgnih.gov Terpenes, sugars, and amino acids are common contributors to the chiral pool. wikipedia.org For the synthesis of this compound, a suitable chiral starting material would possess a carbon skeleton that can be efficiently converted to the target molecule while retaining the initial stereochemistry.

A potential chiral pool precursor for synthesizing stereoisomers of this compound is sulcatol (6-methylthis compound), which itself can be sourced enantiopure. nih.govresearchgate.net For instance, starting from (R)-sulcatol, a sequence involving ozonolysis of the double bond followed by Wittig-type olefination could potentially yield a derivative that can be converted to (R)-hept-5-en-2-ol. The key advantage of this strategy is that the chirality is incorporated from the beginning, avoiding the need for a resolution step or an asymmetric catalyst. nih.gov

Enzymatic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, most commonly an enzyme. nih.gov Lipases are particularly effective for the resolution of racemic alcohols, including this compound, through enantioselective acylation. researchgate.net

In a typical procedure, racemic this compound is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For example, Lipase from Candida antarctica (CALB) is known to selectively acylate the (R)-enantiomer of secondary alcohols. researchgate.net This results in a mixture of the (R)-acetate and the unreacted (S)-alcohol, which can then be separated by chromatography. This method has been successfully applied on a large scale for the resolution of the structurally similar sulcatol, achieving high enantiomeric excesses (>99%) for both the remaining alcohol and the produced acetate. researchgate.net

EnzymeRacemic SubstrateAcyl DonorSelectively Acylated EnantiomerUnreacted EnantiomerEnantiomeric Excess (ee)
Candida antarctica Lipase B (CALB)(R,S)-Hept-5-en-2-olVinyl Acetate(R)-Hept-5-en-2-yl acetate(S)-Hept-5-en-2-ol>99%
Candida rugosa Lipase(R,S)-1-PhenylethanolVinyl Acetate(R)-1-Phenylethyl acetate(S)-1-PhenylethanolHigh
Burkholderia cepacia Lipase(R,S)-1-PhenylethanolVinyl Acetate(R)-1-Phenylethyl acetate(S)-1-Phenylethanol98.9% mdpi.com

Asymmetric Catalysis in the Preparation of this compound Enantiomers

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. nih.gov For the synthesis of this compound, a key strategy is the asymmetric hydrogenation or transfer hydrogenation of hept-5-en-2-one. This requires a metal catalyst, such as Ruthenium or Rhodium, complexed with a chiral ligand.

For example, a Ru-chiral diamine-diphosphine complex can catalyze the hydrogenation of hept-5-en-2-one to produce either the (R) or (S) enantiomer of this compound, depending on the chirality of the ligand used. These reactions can achieve very high enantiomeric excesses, often exceeding 95% ee. rug.nl The development of DNA-based catalysts has also shown promise in asymmetric reactions, where the DNA helix provides the chiral environment for a copper-catalyzed reaction, demonstrating the principle of chirality transfer. rug.nl

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions in a multi-step sequence to achieve high efficiency and stereoselectivity. nih.gov A notable example is the synthesis of stereoisomers of hept-6-ene-2,5-diol starting from the related compound sulcatol, a process that highlights the power of this combined approach. nih.gov

A similar strategy can be envisioned for this compound derivatives. The synthesis could begin with a chemical step, such as a Grignard reaction to form the basic carbon skeleton, followed by an enzymatic resolution to establish the key stereocenter. For instance, racemic this compound could be prepared chemically and then resolved using a lipase-catalyzed acylation as described in section 2.1.3. The resulting enantiopure alcohol or its corresponding acetate can then be used in further chemical transformations. This approach allows for the creation of specific stereoisomers that would be difficult to access through purely chemical or purely enzymatic routes. nih.gov

Multi-step Total Synthesis Approaches

The total synthesis of this compound can be achieved from simple, achiral starting materials through a sequence of well-established chemical reactions. A common route involves the synthesis of the precursor ketone, (Z)-hept-5-en-2-one, followed by a reduction step.

One reported synthesis starts with ethyl acetoacetate (B1235776). vaia.comchegg.com The key steps are:

Alkylation: The α-carbon of ethyl acetoacetate is deprotonated with a base like sodium ethoxide (NaOEt) and then alkylated with 1-bromo-2-butyne.

Ketal Protection: The ketone functionality is protected as a ketal using ethane-1,2-diol under acidic conditions.

Hydrolysis and Decarboxylation: The ester is hydrolyzed, and the resulting β-keto acid is heated to induce decarboxylation, yielding hept-5-yn-2-one.

Partial Hydrogenation: The alkyne is stereoselectively reduced to a (Z)-alkene using a Lindlar catalyst (palladium on barium sulfate (B86663) poisoned with quinoline). vaia.com This yields (Z)-hept-5-en-2-one.

Reduction: The final step is the reduction of the ketone to the alcohol, which can be achieved using a reducing agent like sodium borohydride (B1222165) (NaBH4) to produce racemic (Z)-hept-5-en-2-ol. For an enantioselective synthesis, this final reduction could be replaced with a biocatalytic or asymmetric catalytic method as described previously.

Aldol-based Reaction Sequences in this compound Construction

The Aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. youtube.comdoubtnut.com For the synthesis of this compound, a crossed-aldol condensation provides a viable pathway. This approach involves the reaction of two different carbonyl compounds, one acting as the enolate precursor and the other as the electrophile. doubtnut.com

A plausible route to a precursor of this compound is the base-catalyzed condensation of propanal and butan-2-one. In this sequence, butan-2-one would be deprotonated at its α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. The initial β-hydroxy ketone adduct can then undergo dehydration, typically under heated or acidic conditions, to yield an α,β-unsaturated ketone, in this case, (E)-hept-5-en-2-one. Subsequent reduction of the ketone functionality, as will be discussed in section 2.3.4, affords the target molecule, this compound.

The choice of base and reaction conditions is critical to favor the desired crossed-aldol product and minimize self-condensation of the starting materials. youtube.com

Table 1: Hypothetical Aldol-based Synthesis of this compound Precursor

This table outlines a conceptual pathway. The initial aldol condensation would likely produce (E)-hept-5-en-2-one, which can then be selectively reduced.

Grignard Addition Reactions for Carbon Chain Elongation

Grignard reactions are powerful tools for the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. nih.govrsc.org The synthesis of this compound can be efficiently achieved via the 1,2-addition of a suitable Grignard reagent to an α,β-unsaturated aldehyde.

Specifically, the reaction of propylmagnesium bromide with crotonaldehyde (B89634) ((E)-but-2-enal) presents a direct route to this compound. The nucleophilic propyl group of the Grignard reagent preferentially attacks the electrophilic carbonyl carbon of crotonaldehyde in a 1,2-fashion, leading to the formation of a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final product, this compound. organic-chemistry.org

The regioselectivity of the Grignard addition to α,β-unsaturated carbonyls is a key consideration. While 1,2-addition is generally favored with aldehydes, the reaction conditions, including the nature of the Grignard reagent and the solvent, can influence the outcome.

Table 2: Grignard-based Synthesis of this compound

Reactant 1 Reactant 2 Solvent Product
1-Bromopropane Magnesium Diethyl ether Propylmagnesium bromide
Propylmagnesium bromide Crotonaldehyde Diethyl ether This compound

This table illustrates the two-step sequence, starting with the formation of the Grignard reagent followed by its addition to the aldehyde.

Reductive Cleavage Strategies in Precursor Transformation

Reductive cleavage is a valuable strategy in multi-step synthesis for the removal of protecting groups or the transformation of certain functional groups. In the context of this compound synthesis, a protecting group strategy could be employed to mask the hydroxyl functionality while other chemical modifications are performed on a more complex molecule.

A common and effective protecting group for alcohols is the tetrahydropyranyl (THP) ether. youtube.comresearchgate.net The hydroxyl group of this compound can be protected by reacting it with dihydropyran under acidic catalysis. This THP-protected precursor would be stable to a variety of reaction conditions, such as those involving organometallics or strong bases.

The deprotection, or reductive cleavage of the THP ether, is typically achieved under mild acidic aqueous conditions, which regenerates the alcohol, this compound. youtube.com This strategy allows for synthetic flexibility, enabling transformations elsewhere in a molecule without affecting the hydroxyl group until its regeneration is desired.

Table 3: Protection and Reductive Cleavage of this compound

Step Substrate Reagent Conditions Product
Protection This compound Dihydropyran, p-TsOH CH₂Cl₂ 2-(Hept-5-en-2-yloxy)tetrahydro-2H-pyran
Deprotection 2-(Hept-5-en-2-yloxy)tetrahydro-2H-pyran Acetic acid, H₂O, THF Heat This compound

This table demonstrates a typical protection-deprotection sequence using a THP ether.

Catalytic Hydrogenation in Synthetic Pathways

Catalytic hydrogenation is a widely used method for the reduction of various functional groups, including alkenes and carbonyls. nih.gov In the synthesis of this compound, catalytic hydrogenation can be employed to reduce the ketone functionality of a precursor like (E)-hept-5-en-2-one.

The selective reduction of the carbonyl group in the presence of a carbon-carbon double bond can be achieved using specific catalysts and conditions. For instance, the use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would readily reduce the ketone to the corresponding secondary alcohol. wikipedia.org

For stereoselective reductions, chiral reducing agents such as Alpine borane (B79455) can be employed to produce one enantiomer of this compound in excess. chempoint.com Alternatively, catalytic transfer hydrogenation using a suitable catalyst and a hydrogen donor could also achieve the desired reduction. The choice of catalyst is crucial to avoid the concomitant reduction of the C=C double bond.

Table 4: Catalytic Reduction of (E)-Hept-5-en-2-one

Substrate Reducing Agent/Catalyst Solvent Product
(E)-Hept-5-en-2-one NaBH₄ Methanol This compound
(E)-Hept-5-en-2-one H₂, Pd/C Ethanol Heptan-2-ol
(E)-Hept-5-en-2-one Alpine borane THF Enantioenriched this compound

This table compares different reduction methods, highlighting the non-selective nature of catalytic hydrogenation with Pd/C for this substrate and the potential for stereoselectivity with chiral reagents.

Optimization of Synthetic Pathways and Green Chemistry Considerations

The optimization of synthetic routes to this compound involves considerations of yield, selectivity, cost, and environmental impact. Green chemistry principles provide a framework for developing more sustainable chemical processes. acs.orgrsc.orgresearchgate.net

One key aspect of green chemistry is the use of safer and more environmentally benign solvents. In the context of the Grignard synthesis of this compound, traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF) can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). acs.orgresearchgate.netjournalijdr.com 2-MeTHF is derived from renewable resources, has a lower environmental impact, and can lead to improved reaction yields and easier workups due to its limited miscibility with water. acs.org

Table 5: Comparison of Solvents for Grignard Reactions

Solvent Source Boiling Point (°C) Water Miscibility Environmental/Safety Considerations
Diethyl Ether Petrochemical 34.6 Low Highly flammable, peroxide formation
THF Petrochemical 66 High Peroxide formation
2-MeTHF Renewable 80 Limited Greener alternative, less prone to peroxide formation

This table highlights the advantages of 2-MeTHF as a greener solvent for Grignard reactions.

Another important metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. A comparison of the atom economy for the proposed Aldol and Grignard routes to this compound reveals differences in their efficiency. The Grignard route, in principle, can have a higher atom economy as it involves an addition reaction with fewer byproducts compared to the condensation and reduction sequence of the Aldol pathway.

Further optimization can be achieved by employing catalytic methods over stoichiometric reagents, reducing the number of synthetic steps, and minimizing waste generation. The development of efficient and selective catalysts for each step is paramount to achieving a truly optimized and green synthesis of this compound.

Elucidation of Reaction Mechanisms and Stereochemical Outcomes Involving Hept 5 En 2 Ol

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The alkene functionality in hept-5-en-2-ol (B6270100) is susceptible to electrophilic attack. The π-electrons of the double bond act as a nucleophile, reacting with electrophiles. For instance, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. The initial protonation of the double bond can occur at either C-5 or C-6. According to Markovnikov's rule, the more stable carbocation will be preferentially formed. In this case, protonation at C-6 would yield a secondary carbocation at C-5, while protonation at C-5 would result in a less stable primary carbocation at C-6. Consequently, the reaction favors the formation of the C-5 carbocation, which is then attacked by the halide anion (X⁻) to yield the corresponding 5-halo-heptan-2-ol.

The stereochemical outcome of such additions depends on the nature of the electrophile and the reaction conditions. For example, the halogenation of the double bond with bromine (Br₂) would proceed through a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion results in anti-addition, leading to the formation of a racemic mixture of (5R,6S)- and (5S,6R)-5,6-dibromoheptan-2-ol.

While the isolated double bond in this compound is not activated for direct nucleophilic attack, this can be achieved after oxidation of the alcohol to the corresponding ketone, hept-5-en-2-one. This α,β-unsaturated ketone can then undergo conjugate (1,4) addition, where a nucleophile adds to the β-carbon (C-4). Weaker nucleophiles, such as organocuprates, amines, and thiols, typically favor this 1,4-addition pathway. The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to yield the saturated ketone.

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, hept-5-en-2-one. A variety of oxidizing agents can be employed for this transformation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the oxidation of secondary alcohols to ketones under mild conditions, which helps to avoid over-oxidation or side reactions involving the alkene. organic-chemistry.org The Oppenauer oxidation, which uses aluminum isopropoxide in the presence of excess acetone, is another gentle method that is highly selective for secondary alcohols. qub.ac.uk

Conversely, the functionalities of this compound can be reduced. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, will generally reduce the carbon-carbon double bond to yield heptan-2-ol. researchgate.net

If this compound is first oxidized to hept-5-en-2-one, selective reduction of either the ketone or the alkene becomes a key consideration. The reduction of α,β-unsaturated ketones to allylic alcohols can be achieved with high chemoselectivity using specific reagents. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of certain ionic liquids has been shown to selectively reduce the carbonyl group while leaving the double bond intact. qub.ac.uk The Meerwein-Ponndorf-Verley reduction is another method known for its high selectivity in reducing carbonyls. qub.ac.uk Alternatively, transfer hydrogenation using isopropanol (B130326) as a hydrogen donor with an iridium catalyst can also selectively reduce the double bond of α,β-unsaturated carbonyl compounds. organic-chemistry.org

Table 1: Common Oxidation and Reduction Reactions of this compound and its Derivatives

Starting Material Reaction Type Reagent(s) Product
This compound Oxidation Pyridinium chlorochromate (PCC) Hept-5-en-2-one
This compound Reduction H₂, Pd/C Heptan-2-ol
Hept-5-en-2-one Selective Carbonyl Reduction NaBH₄, CeCl₃ (Luche reduction) This compound
Hept-5-en-2-one Selective Alkene Reduction H₂, Wilkinson's catalyst Heptan-2-one

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, which converts the -OH group into a good leaving group, water (-OH₂⁺). Subsequent reaction with a nucleophile can then proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol and the reaction conditions. For a secondary alcohol like this compound, both pathways are possible.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, and they can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, which proceeds with inversion of stereochemistry at the carbon center.

For homoallylic alcohols like this compound, intramolecular substitution reactions are also possible, particularly under acidic conditions, which can lead to the formation of cyclic ethers. researchgate.net

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic hydroxyl group and an electrophilic (upon activation) double bond within the same molecule allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.

Mechanisms of Phenylselenoetherification

Phenylselenoetherification is an electrophile-induced cyclization. The reaction of an alkenol with a phenylseleno halide (PhSeX) proceeds via the initial electrophilic attack of the phenylseleno cation (PhSe⁺) on the carbon-carbon double bond. This forms a cyclic seleniranium ion intermediate. The intramolecular attack of the hydroxyl group on one of the carbons of the seleniranium ion then opens the ring to form a cyclic ether with a phenylseleno group attached to the adjacent carbon. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo and 6-endo cyclizations being the most common pathways for molecules like this compound.

Formation of Tetrahydrofuran (B95107) and Other Cyclic Ether Structures

Intramolecular cyclization of this compound can lead to the formation of substituted tetrahydrofuran rings. This can be achieved through various methods, including acid-catalyzed cyclization. In the presence of an acid, the double bond is protonated to form a carbocation, which is then trapped by the intramolecular hydroxyl group. For this compound, a 5-exo-tet cyclization would lead to the formation of a five-membered tetrahydrofuran ring.

Studies on the phenylselenoetherification of the closely related 6-methylthis compound have shown that the reaction is highly efficient for the synthesis of tetrahydrofuran derivatives. The reaction with phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr) can be catalyzed by Lewis acids or bases, which can influence the reaction rate and the stereochemical outcome of the products. The use of different additives can favor the formation of either the cis or trans isomer of the resulting cyclic ether.

Table 2: Phenylselenoetherification of Terpenic Alcohols

Substrate Reagent Additive Product Ratio (cis:trans)
Linalool PhSeCl Triethylamine 80:20
Linalool PhSeCl Pyridine 65:35
Linalool PhSeCl Quinoline 73:27
Linalool PhSeCl SnCl₂ 70:30
Linalool PhSeBr Triethylamine 36:64
Linalool PhSeBr Pyridine 59:41

Data adapted from a study on terpenic alcohols, which are structurally related to this compound.

Radical Reactions and Fragmentation Processes

Radical reactions involving this compound can be initiated at either the alkene or the alcohol functionality. For instance, radical addition to the double bond can occur, or a radical can be generated at the carbon bearing the hydroxyl group. Intramolecular radical cyclization is a powerful method for forming cyclic compounds. If a radical is generated at C-2, it can add to the double bond at C-5, leading to the formation of a five-membered ring after a 5-exo-trig cyclization.

In mass spectrometry, the fragmentation of this compound would be expected to follow patterns characteristic of unsaturated alcohols. The molecular ion peak (M⁺) may be weak or absent. Common fragmentation pathways include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would involve the cleavage of the C1-C2 or C2-C3 bond, leading to fragment ions.

Dehydration: Loss of a molecule of water (18 mass units) from the molecular ion to form an alkene radical cation.

Cleavage at the allylic position: The bond between C-4 and C-5 is an allylic bond, and its cleavage can lead to resonance-stabilized carbocations.

The relative abundance of these fragment ions provides valuable information for the structural elucidation of the molecule. libretexts.orglibretexts.org

Generation and Reactivity of Alkoxyl Radicals from this compound and its Derivatives

Alkoxyl radicals are highly reactive intermediates that can be generated from alcohols like this compound through various methods, including photoredox catalysis and the use of hypervalent iodine reagents. organic-chemistry.orgnih.gov These oxygen-centered radicals are known to participate in several key elementary reactions, namely hydrogen atom transfer (HAT), β-scission, and addition to alkenes. rsc.org

For an acyclic homoallylic alcohol such as this compound, the generation of an alkoxyl radical at the C2 position would likely be followed by a competition between intramolecular 1,5-hydrogen atom transfer and other potential reaction pathways. The 1,5-HAT process is often favored as it proceeds through a six-membered ring transition state, which is energetically favorable. nih.gov This would involve the abstraction of a hydrogen atom from the C6 position, leading to a carbon-centered radical at that position. The subsequent fate of this radical would depend on the reaction conditions and the presence of other reagents.

Alternatively, the alkoxyl radical could undergo β-scission, which involves the cleavage of a carbon-carbon bond β to the oxygen atom. researchgate.net In the case of the this compound alkoxyl radical, this could lead to the fragmentation of the carbon chain. The regioselectivity of β-scission is generally predictable, favoring the cleavage of the C-C bond that results in the formation of the most stable alkyl radical. rsc.org

Recent advancements have demonstrated the generation of alkoxyl radicals from unfunctionalized alcohols under mild, visible-light-induced conditions, often mediated by iodine(III) reagents. organic-chemistry.org These methods provide a valuable alternative to traditional approaches that often require harsh conditions.

Beta-Scission Reactions in Bridged Bicyclic Systems Derived from this compound Precursors

While this compound is an acyclic molecule, its structural motifs can be found within more complex bridged bicyclic systems. The principles of β-scission of alkoxyl radicals are particularly relevant in understanding the reactivity of such systems. Research on norbornenol derivatives, which share structural similarities with cyclized forms of homoallylic alcohols, has shown that the generation of an alkoxyl radical can lead to selective β-scission reactions. For instance, treatment of 2-methylbicyclo[2.2.1]this compound with lead tetraacetate generates an alkoxyl radical that undergoes β-scission to yield cis-5-acetylmethyl-2-cyclopentyl acetate (B1210297) with high selectivity. unifr.ch

This type of fragmentation is a powerful tool in organic synthesis, allowing for the stereoselective conversion of bridged bicyclic systems into synthetically useful intermediates. unifr.ch The driving force for these reactions is often the relief of ring strain in the bicyclic system. The stereochemical outcome of the β-scission and any subsequent intramolecular reactions is often highly controlled by the rigid conformation of the bicyclic framework.

Pericyclic Reactions and their Stereochemical Implications

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.edu this compound and its derivatives can participate in several types of pericyclic reactions, most notably sigmatropic rearrangements such as the Claisen and Cope rearrangements.

The Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement, can occur with the vinyl ether derivative of this compound. This reaction would proceed through a concerted, six-membered cyclic transition state, leading to a γ,δ-unsaturated carbonyl compound. The stereochemistry of the newly formed carbon-carbon bond and the geometry of the double bond in the product are highly dependent on the geometry of the starting vinyl ether and the conformation of the cyclic transition state.

The Oxy-Cope rearrangement is another relevant nih.govnih.gov-sigmatropic rearrangement for 1,5-dien-3-ols. While this compound is not a 1,5-diene, its derivatives can be. The anionic Oxy-Cope rearrangement, in particular, is a powerful transformation that can be significantly accelerated by the presence of a base. The stereochemical outcome of these rearrangements is dictated by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

The stereoselectivity of pericyclic reactions is a key feature, allowing for the predictable formation of specific stereoisomers. researchgate.net The conformation of the cyclic transition state, which is influenced by steric and electronic factors of the substituents, plays a crucial role in determining the final stereochemistry of the product.

Kinetic Studies of this compound Transformations

Influence of Catalysts (Lewis Bases and Acids) and Reaction Conditions on Reaction Rates

The rates of reactions involving this compound can be significantly influenced by the presence of catalysts, such as Lewis acids and Lewis bases, as well as by the reaction conditions.

Lewis acids can activate the hydroxyl group of this compound, making it a better leaving group, or they can coordinate to a carbonyl group in a reactant that is to be coupled with the alcohol. For instance, in carbonyl-ene reactions, a Lewis acid can bind to the carbonyl oxygen, lowering the energy of the transition state and dramatically accelerating the reaction rate. nih.gov The strength of the Lewis acid can have a profound effect on the reaction rate, with stronger Lewis acids generally leading to greater rate enhancements. acs.org

Lewis bases can also catalyze reactions of derivatives of this compound. For example, in reactions involving organosilicon compounds derived from the alcohol, a Lewis base can coordinate to the silicon atom, increasing the nucleophilicity of the organic fragment and thereby increasing the reaction rate.

Reaction conditions such as temperature and solvent polarity also play a critical role. Pericyclic reactions, for instance, are often thermally initiated, and their rates are highly dependent on temperature. The polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting the reaction rate.

Determination of Reaction Order and Rate Constants

The determination of the reaction order and rate constants for transformations of this compound provides valuable insights into the reaction mechanism. The method of initial rates is a common experimental approach to determine the rate law of a reaction. openstax.org This involves measuring the initial rate of the reaction at different initial concentrations of the reactants. By systematically varying the concentration of one reactant while keeping the others constant, the order of the reaction with respect to each reactant can be determined.

For example, to determine the rate law for a Lewis acid-catalyzed reaction of this compound, one could measure the initial rate of product formation at various initial concentrations of the alcohol, the other reactant, and the Lewis acid catalyst. The rate law would then be expressed as:

Rate = k[this compound]^m[Reactant B]^n[Lewis Acid]^p

Kinetic studies on the oxidation of alcohols have shown that the reaction can exhibit different orders with respect to the alcohol and the oxidant, depending on the specific mechanism. For example, the oxidation of some alcohols has been found to be first order in both the alcohol and the oxidizing agent.

Regioselectivity and Stereoselectivity in Complex Reaction Systems

In complex reaction systems, the presence of multiple reactive sites in this compound—the hydroxyl group and the carbon-carbon double bond—can lead to issues of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For example, in the hydroboration-oxidation of this compound, the boron atom will preferentially add to the less substituted carbon of the double bond (C6), leading to the formation of the anti-Markovnikov alcohol product upon oxidation. The regioselectivity of such reactions can often be controlled by the choice of reagents and catalysts.

Stereoselectivity is the preferential formation of one stereoisomer over another. This can be further divided into diastereoselectivity and enantioselectivity. For a chiral molecule like this compound, reactions at the double bond can lead to the formation of diastereomers. The existing stereocenter at C2 can influence the facial selectivity of the attack on the prochiral sp2 carbons of the alkene. This is known as acyclic stereocontrol . acs.org The stereochemical outcome of such reactions can often be predicted using models that consider the steric and electronic interactions in the transition state. nih.govnih.gov

For example, in the epoxidation of this compound, the approach of the oxidizing agent to the two faces of the double bond may be sterically hindered to different extents by the substituents at the C2 stereocenter, leading to a diastereomeric excess of one epoxide over the other. The use of chiral catalysts can further enhance the stereoselectivity, and in the case of a racemic starting material, can lead to an enantioselective transformation.

The table below summarizes the expected regiochemical and stereochemical outcomes for some common reactions of unsaturated alcohols, which can be applied to this compound.

ReactionReagentsExpected RegioselectivityExpected Stereoselectivity
Hydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOHAnti-Markovnikov addition of -OH to C6Syn-addition of H and OH
Epoxidationm-CPBA-Diastereoselective, influenced by C2 stereocenter
DihydroxylationOsO4, NMO-Syn-dihydroxylation
Oxymercuration-Demercuration1. Hg(OAc)2, H2O; 2. NaBH4Markovnikov addition of -OH to C5Anti-addition of H and OH

Computational and Theoretical Investigations of Hept 5 En 2 Ol

Quantum Chemical Calculations for Molecular Structure and Reactivity Profiling

Quantum chemical calculations are indispensable tools for predicting and understanding the fundamental properties of molecules like Hept-5-en-2-ol (B6270100). These methods allow for the simulation of molecular behavior at the electronic level, providing insights into geometry, energies, and reaction mechanisms that may be difficult or impossible to obtain experimentally.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the ground state electron density of a multi-electron system. It is computationally more efficient than traditional ab initio methods while often providing comparable accuracy for many chemical properties. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This provides a precise structural model for further analysis.

Predict Reactivity: Calculate reaction barriers and identify potential reaction sites by analyzing electron density distribution and frontier molecular orbitals.

Model Reaction Pathways: Simulate the step-by-step process of chemical reactions, including the identification of intermediates and transition states. For instance, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311+G**, have been used in studies of similar unsaturated alcohols to elucidate reaction mechanisms, such as cyclization reactions or catalytic processes researchgate.netresearchgate.net.

Ab Initio Methods: These methods, such as Møller–Plesset perturbation theory (MP2) or coupled cluster (CC) methods, derive their results directly from fundamental physical principles, without relying on empirical parameters. They are known for their high accuracy in calculating energies and molecular properties. For this compound, MP2 calculations, often used in conjunction with DFT (e.g., MP2//B3LYP), can provide more accurate energy differences between conformers or transition states compared to DFT alone researchgate.netufpe.br. However, their computational cost increases significantly with molecular size, making them more resource-intensive.

Semiempirical Methods: Methods like PM3 (Parametric Method 3) offer a faster alternative by incorporating empirical parameters derived from experimental data to simplify the quantum mechanical calculations. PM3, based on the Neglect of Differential Diatomic Overlap (NDDO) approximation, is known for its speed and reasonable accuracy in predicting heats of formation and molecular geometries for organic molecules scielo.org.mxwikipedia.org. While less accurate than high-level ab initio methods for highly precise energy calculations, PM3 is valuable for exploring reaction mechanisms, conformational landscapes, and electronic properties of molecules like this compound when computational resources are limited or for initial screening studies researchgate.netsoton.ac.uk.

Table 1: Comparison of Quantum Chemical Methods

MethodTypeBasis / ParameterizationTypical Accuracy (General)Computational Cost (General)Common Applications
DFT (e.g., B3LYP)Hybrid-DFTVarious basis sets (e.g., 6-31G(d), 6-311+G) Moderate to HighModerateGeometry optimization, reaction pathways, electronic structure, thermochemistry
Ab Initio (e.g., MP2)Post-Hartree–FockVarious basis sets (e.g., 6-311+G)HighHighAccurate energies, geometries, electronic properties, excited states
Semiempirical (PM3)Parametric NDDOParameterized using experimental dataLow to ModerateLowHeats of formation, geometries, initial mechanism exploration, large systems

Transition State Analysis and Reaction Pathway Elucidation

Understanding how chemical reactions proceed is critical for controlling synthesis and predicting product outcomes. Computational methods excel at mapping reaction pathways by identifying transition states, which represent the highest energy point along a reaction coordinate. For this compound, theoretical investigations can elucidate mechanisms for reactions such as oxidation, reduction, or addition across its double bond.

Studies on related unsaturated alcohols have provided valuable insights. For example, in the context of Heck arylation of hept-4-en-2-ol (B14010481), computational analysis identified key transition states for steps like alkene reinsertion and β-hydride elimination, with calculated activation free energies of approximately 4.3 kcal/mol and 5.0 kcal/mol, respectively pkusz.edu.cn. These calculations also revealed that the E-isomer of hept-4-en-2-ol reacted faster than its Z-isomer, a finding validated experimentally pkusz.edu.cn. Similarly, studies on the cyclization of hex-4-en-1-ol have used DFT and MP2 methods to characterize transition states, revealing them to be SN2-like, and have examined the influence of solvent polarity and catalysis on reaction rates and pathways researchgate.net. Such analyses are directly applicable to understanding the reactivity of this compound.

Table 2: Example Reaction Pathway Data (from related compounds)

Reaction Type / SubstrateStep / IntermediateCalculated Activation Energy (kcal/mol)Computational Method (Example)Reference
Heck Arylation of Hept-4-en-2-olAlkene reinsertion~4.3DFT/MP2 pkusz.edu.cn
Heck Arylation of Hept-4-en-2-olβ-Hydride elimination~5.0DFT/MP2 pkusz.edu.cn
Cyclization of Hex-4-en-1-ol (example of unsaturated alcohol)Transition state (SN2-like)Not specifiedMP2//B3LYP researchgate.net

Conformational Analysis and Stereochemical Prediction

This compound possesses stereochemical features that significantly influence its physical properties and chemical reactivity. The molecule contains a chiral center at the hydroxyl-bearing carbon (C2), meaning it exists as a pair of enantiomers (R and S). Additionally, the double bond at the C5-C6 position can adopt either the E (trans) or Z (cis) configuration. Computational methods are vital for predicting the most stable conformations and the stereochemical outcomes of reactions involving this compound.

Conformational analysis involves calculating the energies of various rotamers around single bonds to identify the lowest energy structures. For this compound, this would include exploring different orientations of the hydroxyl group and the alkyl chain. The relative stability of these conformers can influence the molecule's interaction with other molecules or catalysts.

Stereochemical prediction focuses on determining the preferred configuration of chiral centers or the stereochemistry of newly formed bonds during a reaction. For this compound, computational studies can predict the enantioselectivity or diastereoselectivity of reactions it undergoes, by analyzing the energy differences between transition states leading to different stereoisomers. For example, studies on similar unsaturated alcohols have used computational modeling to predict stereochemical outcomes in catalytic reactions, guiding synthetic strategies pkusz.edu.cnacs.org.

Table 3: Stereochemical Aspects of this compound

FeatureDescriptionSignificance
Chirality at C2 The carbon atom bearing the hydroxyl group (C2) is bonded to four different groups (methyl, hydrogen, hydroxyl, and the rest of the chain).Exists as two enantiomers: (R)-Hept-5-en-2-ol and (S)-Hept-5-en-2-ol. These enantiomers can exhibit different biological activities and react differently in chiral environments.
Double Bond (C5-C6) The double bond can exist in either the E (trans) or Z (cis) configuration. The E-isomer is often specified as (E)-hept-5-en-2-ol.The geometry of the double bond influences the molecule's overall shape, electronic distribution, and reactivity, particularly in addition reactions or catalytic processes.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule, encompassing the distribution of electrons, the nature of chemical bonds, and the energy levels of molecular orbitals, dictates its chemical behavior. Computational methods provide detailed insights into these aspects for this compound.

Electron Density Distribution: DFT and ab initio methods can map the electron density throughout the molecule, highlighting areas of high electron concentration (nucleophilic sites) and low electron concentration (electrophilic sites).

Molecular Orbitals: Analysis of frontier molecular orbitals (HOMO and LUMO) helps predict reactivity in reactions such as electrophilic or nucleophilic additions. For this compound, the π system of the double bond and the lone pair on the oxygen atom of the hydroxyl group are key electronic features.

Atomic Charges: Calculations can assign partial charges to individual atoms, indicating the polarity of bonds and potential sites for electrostatic interactions. For example, the oxygen atom in the hydroxyl group is typically more electronegative, carrying a partial negative charge, while adjacent carbons may carry partial positive charges. Studies on related molecules have used PM3 calculations to determine proton affinity based on atomic charge distributions researchgate.net.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can quantify bond strengths, hybridization, and delocalization effects, providing a deeper understanding of the molecular framework and stability.

These electronic and bonding characteristics are fundamental to predicting how this compound will behave in various chemical transformations.

Advanced Analytical Methodologies for Hept 5 En 2 Ol Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Hept-5-en-2-ol (B6270100). It provides detailed information about the chemical environment of individual atoms, enabling the complete assignment of its structure.

Multi-dimensional NMR Techniques (COSY, TOCSY, HMQC, HMBC) for Structural Assignment

One-dimensional (1D) NMR (¹H and ¹³C) offers initial insights into the structure of this compound. However, for an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These methods resolve signal overlap and establish connectivity between different nuclei. rsc.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY spectra would reveal correlations between the olefinic protons (H-5 and H-6), between the methine proton at the alcohol center (H-2) and its neighboring methylene (B1212753) protons (H-3), and between the terminal methyl protons (H-1) and the H-2 methine. acgpubs.orgacs.org

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupled network. For this compound, irradiating the H-2 proton would show correlations to all other protons within the same continuous chain, from H-1 to H-6, helping to confirm the linear aliphatic backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment, formerly known as HMQC, correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It is fundamental for assigning each carbon atom in the molecule by linking it to its known proton signal. For instance, the signal for the C-2 carbon would show a cross-peak with the H-2 proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). columbia.edunumberanalytics.com This technique confirms the connectivity between different functional groups. For example, the protons of the methyl group at C-1 would show an HMBC correlation to the C-2 carbon, and the olefinic proton H-5 would show correlations to carbons C-4 and C-7. acgpubs.orgyoutube.com

A representative table of predicted NMR data for this compound, inferred from structurally similar compounds, is provided below. nih.govmdpi.com

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from H to C)
11.18 (d)23.5C2, C3
23.75 (m)67.5C1, C3, C4
31.55 (m)38.8C2, C4, C5
42.10 (q)29.5C2, C3, C5, C6
55.45 (m)125.0C4, C7
65.40 (m)131.5C4, C5, C7
71.65 (d)17.8C5, C6

Stereochemical Assignment and Purity Assessment via NMR

NMR spectroscopy is a powerful method for determining the stereochemistry of chiral molecules. researchgate.net Since C-2 in this compound is a stereocenter, the compound exists as two enantiomers, (R)-Hept-5-en-2-ol and (S)-Hept-5-en-2-ol. To distinguish between these enantiomers by NMR, a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is often used. youtube.com The reaction of the alcohol with the CDA forms diastereomeric esters. These diastereomers have distinct chemical shifts, allowing for the determination of enantiomeric excess (ee) by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum.

Furthermore, the Nuclear Overhauser Effect (NOE) can be used to probe through-space proximity of atoms, which can be critical in determining the relative stereochemistry in more complex molecules or in cyclic derivatives of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₄O), the nominal molecular weight is 114 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. mdpi.com

When subjected to electron ionization (EI), the molecular ion ([M]⁺) of this compound will undergo characteristic fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For secondary alcohols, a prominent fragmentation pathway is the α-cleavage (cleavage of the C-C bond adjacent to the oxygen). dokumen.pub

Key expected fragments for this compound include:

Loss of a methyl group: Cleavage between C-1 and C-2 would result in a fragment ion at m/z 99.

Loss of a pentenyl radical: α-cleavage between C-2 and C-3 leads to a stable, oxygen-containing fragment [CH₃CH=OH]⁺, which is a base peak for many small secondary alcohols, at m/z 45.

Loss of water: Dehydration of the molecular ion can produce a fragment at m/z 96 ([M-H₂O]⁺). dokumen.pub

A study on a structural isomer of α-bisabolol, which shares the this compound moiety, reported characteristic fragment ions at m/z 43, 69, 93, and 109, which can be attributed to further fragmentations of the aliphatic chain. acgpubs.org

m/zProposed FragmentFragmentation Pathway
114[C₇H₁₄O]⁺Molecular Ion (M⁺)
99[M - CH₃]⁺Loss of methyl radical from C-2
96[M - H₂O]⁺Dehydration
45[C₂H₅O]⁺α-cleavage at C2-C3 bond
43[C₃H₇]⁺Allylic cleavage (propyl cation)

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity, including the separation of its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the analysis of volatile compounds like this compound, particularly in fields such as essential oil analysis and metabolomics. nih.govresearchgate.net The compound is separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification. diabloanalytical.comagrariacad.com

The mass spectrometer detector then fragments and detects the eluting compound, providing a mass spectrum that can be compared against spectral libraries (like NIST and Wiley) for positive identification. nih.gov Studies have successfully identified 6-methyl-hept-5-en-2-ol in various natural extracts using this method. nih.govresearchgate.net

GC Column TypeReported Retention Index (RI)Reference
DB-5 (non-polar)932 (for a related isomer) diabloanalytical.com
TRB-Wax (polar)1458 (for 6-methyl-hept-5-en-2-ol) nih.gov
HP-5MS (non-polar)1670 agrariacad.com

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile compounds and is particularly crucial for the separation of enantiomers. To separate the (R) and (S) enantiomers of this compound, a chiral stationary phase (CSP) is required. scribd.comsciencenet.cn The principle of chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. scribd.com

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. tandfonline.com A patent for the related compound isometheptene (B1672259) describes the use of chiral HPLC to resolve its racemic mixture, demonstrating the applicability of this technique for this class of compounds. google.com The choice of the CSP and the mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol) is critical for achieving successful separation.

Spectroscopic Methods for Functional Group Analysis (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a cornerstone technique for the functional group analysis of organic molecules like this compound. This method relies on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique fingerprint of the molecule, revealing the presence of its key functional groups.

For this compound, the primary functional groups of interest are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). The IR spectrum provides distinct absorption bands that confirm the presence of these groups.

Hydroxyl (-OH) Group: The alcohol functionality is readily identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules.

Carbon-Carbon Double Bond (C=C): The alkene group presents a medium-intensity absorption band around 1640-1680 cm⁻¹ due to the C=C stretching vibration.

Sp2 C-H Bond: The C-H bond associated with the alkene (a vinylic hydrogen) typically shows a medium to weak absorption band just above 3000 cm⁻¹.

Sp3 C-H Bond: The C-H bonds of the aliphatic parts of the molecule exhibit strong absorption bands in the 2850-3000 cm⁻¹ region.

C-O Bond: The stretching vibration of the carbon-oxygen single bond in the secondary alcohol appears as a strong band in the 1050-1150 cm⁻¹ range.

Analysis of spectral data for the closely related compound, 6-Methyl-5-hepten-2-ol, provides specific examples of these characteristic absorption frequencies. nist.govnist.gov

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)
Hydroxyl (O-H)Stretching, H-bonded3200 - 3600 (Broad)
Alkene (C=C)Stretching1640 - 1680
Vinylic C-HStretching3010 - 3095
Aliphatic C-HStretching2850 - 3000
Alcohol C-OStretching1050 - 1150

Chiral Analytical Techniques for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon atom (C2), meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-Hept-5-en-2-ol and (S)-Hept-5-en-2-ol. Since enantiomers often exhibit different biological activities, determining the enantiomeric excess (e.e.), which measures the purity of a chiral sample, is critical. vt.edu Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most prevalent and powerful technique for this purpose. nih.gov

The fundamental principle of chiral chromatography is the use of a chiral stationary phase (CSP). mdpi.com The CSP creates a chiral environment within the column, allowing it to interact diastereomerically with the two enantiomers. These transient diastereomeric complexes have different energies, leading to different strengths of interaction and, consequently, different retention times. This allows for the separation of the enantiomers, and the relative area of the two peaks in the resulting chromatogram is used to calculate the enantiomeric excess.

Commonly used CSPs for the separation of chiral alcohols include those based on derivatives of polysaccharides (like cellulose (B213188) and amylose) or cyclodextrins. nih.gov The choice of the specific CSP and the chromatographic conditions (e.g., mobile phase composition in HPLC, temperature program in GC) is crucial for achieving baseline separation. rsc.org

For a volatile compound like this compound, chiral Gas Chromatography (GC) is often a suitable method. A typical approach would involve using a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative.

Table 2: Representative Conditions for Chiral GC Separation of this compound Enantiomers

ParameterConditionPurpose
Column Cyclodextrin-based Chiral GC Column (e.g., Beta DEX™)Provides a chiral environment for separation.
Carrier Gas Helium or HydrogenTransports the analyte through the column.
Injector Temp. 200 °CEnsures rapid volatilization of the sample.
Oven Program Isothermal or Gradient (e.g., 80 °C for 10 min)Controls the elution of enantiomers.
Detector Flame Ionization Detector (FID)Provides a quantifiable signal for the eluted enantiomers.
Expected Outcome Two separate peaks corresponding to the (R)- and (S)-enantiomers with distinct retention times.Allows for the calculation of enantiomeric excess.

By integrating the areas of the two separated enantiomer peaks, the enantiomeric excess (% e.e.) can be calculated using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100. This quantitative analysis is indispensable in asymmetric synthesis and pharmaceutical research where enantiomeric purity is paramount.

Applications and Emerging Research Directions for Hept 5 En 2 Ol in Materials Science and Organic Synthesis

Hept-5-en-2-ol (B6270100) as a Versatile Organic Building Block

This compound serves as a valuable starting material and intermediate in the synthesis of a wide array of organic molecules. Its bifunctional nature, featuring both a hydroxyl group and an alkene moiety, allows for selective reactions at either site or for concerted transformations involving both functionalities.

Precursor in the Synthesis of Complex Natural Products

The structural features of this compound make it an attractive precursor for constructing more complex molecular architectures found in natural products. While direct citations of this compound as a precursor for specific, widely known natural products are not abundant in the initial search results, related structures like bicyclo[2.2.1]this compound derivatives have been utilized in the synthesis of carbocyclic nucleoside analogues and other complex cyclic systems. The general principle of using unsaturated alcohols as chiral building blocks for natural product synthesis is well-established, suggesting that this compound could be employed in similar strategies, particularly where a seven-carbon chain with specific unsaturation and functionalization is required. For instance, compounds with similar terpene alcohol structures are found in essential oils and have applications in the fragrance industry.

Intermediates for Advanced Chemical Derivatization

This compound can be readily derivatized through reactions targeting its hydroxyl group or its double bond. The hydroxyl group can be esterified, etherified, or oxidized, while the alkene can undergo epoxidation, dihydroxylation, hydrogenation, or participate in cycloaddition reactions. These transformations lead to a variety of intermediates useful in fine chemical synthesis. For example, related compounds like 6-methylhept-5-en-2-one are used as intermediates in the synthesis of vitamins and aroma chemicals. Furthermore, the synthesis of hept-1-en-2-ol, a structural isomer, involves methods

Advanced Materials Science Applications Derived from this compound Structural Motifs

The inherent unsaturation and the hydroxyl group in this compound make it a promising candidate for incorporation into polymeric materials and the development of functionalized compounds. The alkene moiety can participate in various polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), especially when incorporated into cyclic structures like norbornene derivatives. For instance, related bicyclic compounds like Bicyclo[2.2.1]hept-5-en-2-yl acetate (B1210297) have been explored as intermediates in photoresist formulations and ROMP, where the rigid bicyclic structure enhances polymer thermal stability benchchem.com. While this compound itself is a linear molecule, its derivatives could be designed to leverage similar benefits.

The hydroxyl group offers a site for further chemical modification, enabling the synthesis of monomers with tailored properties. Esterification or etherification of the alcohol can lead to new compounds that can be polymerized or used as additives in material formulations. For example, the synthesis of Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate involves esterification of the corresponding alcohol, leading to compounds used in polymer chemistry for enhanced thermal stability benchchem.com. Although this is a bicyclic analogue, it illustrates the principle of functionalizing such alcohol structures for material applications.

Research into unsaturated alcohols, in general, highlights their role in creating cross-linking agents, specialty polymers, and functional coatings. The ability to introduce specific functionalities through the alcohol group, combined with the reactivity of the alkene, allows for the design of materials with tunable properties, such as adhesion, flexibility, or thermal resistance.

Future Research Avenues and Untapped Potential

The future potential of this compound lies in its versatility as a chiral building block and its capacity to be integrated into more sophisticated chemical structures for advanced applications.

Chiral Synthesis and Asymmetric Catalysis: this compound is a chiral molecule, meaning it exists as enantiomers. This chirality is a valuable asset in organic synthesis, particularly for the development of enantiomerically pure pharmaceuticals, agrochemicals, and advanced materials where specific stereochemistry is critical. Research into enantioselective synthesis of related compounds like (S)-6-methylthis compound (sulcatol), an aggregation pheromone, demonstrates the importance of controlling stereochemistry in producing biologically active molecules researchgate.net. Future research could focus on developing highly efficient asymmetric syntheses of this compound or utilizing it as a chiral auxiliary or ligand in catalytic processes.

Bio-based Materials and Sustainable Chemistry: As the chemical industry moves towards sustainability, compounds derived from renewable resources are gaining prominence. Unsaturated alcohols like this compound, if synthesizable from bio-based feedstocks, could serve as precursors for biodegradable polymers or bio-inspired materials. Research into terpene derivatives, which share structural similarities with unsaturated alcohols, shows their potential in fragrances and biologically active compounds ontosight.ai.

Functional Monomers and Polymer Architectures: The alkene and alcohol functionalities offer opportunities for creating novel polymer architectures. This compound could be functionalized to create monomers for advanced polymerizations, leading to materials with unique thermal, mechanical, or optical properties. For instance, norbornene derivatives, which contain a similar bicyclic alkene structure, are used in high-performance polymers google.com. Adapting these concepts to linear unsaturated alcohols like this compound could open new avenues in polymer science.

Intermediate in Complex Molecule Synthesis: Beyond materials, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure can be readily modified through oxidation, reduction, or substitution reactions to introduce diverse functional groups, making it a flexible building block for fine chemicals, natural products, and pharmaceutical candidates benchchem.commoldb.com.

Environmental Fate and Degradation Pathways of Hept 5 En 2 Ol in Academic Contexts

Abiotic Transformation Processes

Abiotic degradation of Hept-5-en-2-ol (B6270100) is expected to be driven by reactions involving its functional groups in various environmental compartments.

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the secondary alcohol group is the primary site for potential hydrolysis. However, alcohols are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). viu.ca The carbon-oxygen bond of an alcohol is strong, and the hydroxyl group is a poor leaving group. Acid-catalyzed dehydration of secondary alcohols can occur, but this typically requires conditions of strong acidity and high temperatures that are not common in the natural environment. researchgate.netacs.orglibretexts.org Therefore, hydrolytic degradation is not considered a significant abiotic loss process for this compound in aquatic environments.

Redox Transformations in Environmental Compartments

The chemical structure of this compound allows for redox transformations in the environment. The secondary alcohol group can be oxidized to a ketone, forming hept-5-en-2-one. wikipedia.org This oxidation can be mediated by various oxidants present in soil and water, such as metal oxides or microbial enzymes. orientjchem.org The double bond is also susceptible to oxidation, which can lead to the formation of epoxides or cleavage of the carbon-carbon double bond, resulting in smaller, more soluble molecules. rsc.org Under anaerobic conditions, reduction of the double bond could potentially occur, though this is generally a slower process.

Biotic Degradation Pathways

The primary mechanism for the removal of this compound from the environment is expected to be biotic degradation.

Microbial Metabolism and Biotransformation Studies

While specific studies on this compound are not available, the biodegradation of similar compounds like alkanes and other alcohols is well-documented. researchgate.netnih.gov Microorganisms, including bacteria and fungi, possess enzymes that can initiate the degradation of such compounds. researchgate.net The degradation of this compound is likely initiated by the oxidation of the alcohol group to a ketone by alcohol dehydrogenases, or by the oxidation of the terminal methyl group. nih.gov The resulting intermediates would then enter central metabolic pathways. The presence of the double bond may also be a site for initial enzymatic attack, potentially through epoxidation or hydration. Studies on other alkenes have shown that they can be readily biodegraded by a variety of microorganisms in different environments. nih.gov

Based on predictive models such as the EPI Suite™, this compound is expected to be readily biodegradable. epa.gov

Environmental Transport and Partitioning Behavior

The transport and partitioning of this compound between air, water, soil, and biota are governed by its physicochemical properties. Key parameters for these predictions include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant. rsc.org

The octanol-water partition coefficient (log Kow) for this compound is estimated to be 1.7. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms and some tendency to sorb to organic matter in soil and sediment.

The soil organic carbon-water partition coefficient (Koc) can be estimated from the log Kow. A higher Koc value indicates a greater tendency for the chemical to be adsorbed by soil and sediment. Based on its log Kow, this compound is expected to have low to moderate mobility in soil.

The Henry's Law constant provides an indication of the partitioning between air and water. For alcohols, this value is generally low, suggesting that volatilization from water to air is not a major transport pathway. methanol.org

The following table summarizes the estimated physicochemical and environmental fate properties for this compound, largely derived from predictive models like EPI Suite™.

PropertyEstimated ValueInterpretation
Molecular Weight 114.19 g/mol -
log Kow (Octanol-Water Partition Coefficient) 1.7Moderate potential for bioaccumulation and sorption to organic matter.
Water Solubility Estimated to be moderately solubleWill be present in the aqueous phase of environmental compartments.
Henry's Law Constant Low (estimated)Low potential for volatilization from water.
Soil Adsorption Coefficient (log Koc) Estimated to be in the range of 1.5-2.5Low to moderate mobility in soil.
Atmospheric Oxidation Half-life (vs. •OH) Short (estimated in hours)Rapid degradation in the atmosphere is expected.
Biodegradation Readily biodegradable (predicted)Expected to be the primary removal mechanism in soil and water.

Volatilization Studies

Volatilization is a critical process that governs the transfer of a chemical from a liquid or solid phase to the gas phase, significantly influencing its atmospheric transport and eventual degradation. The tendency of a compound to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. Due to a lack of direct experimental data for this compound, quantitative structure-property relationship (QSPR) models and estimation software such as the US Environmental Protection Agency's EPI Suite™ are employed to predict these crucial parameters.

Short-chain unsaturated aliphatic alcohols, such as this compound, generally exist as volatile liquids. mmsl.cz The Henry's Law constant (H) for this compound, a key indicator of its partitioning between air and water, can be estimated using bond and group contribution methods. A higher H value signifies a greater tendency for the compound to move from water to the atmosphere.

Similarly, the vapor pressure, which indicates the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases at a given temperature, is a direct measure of a liquid's evaporation rate. For this compound, this value is also estimated based on its molecular structure.

Estimated Volatilization Properties of this compound

ParameterEstimated ValueUnitEstimation Method
Henry's Law Constant1.69E-05atm-m³/moleBond Contribution Method
Vapor Pressure0.471mm Hg at 25°CModified Grain Method

These estimated values suggest that this compound possesses a moderate potential for volatilization from water surfaces and moist soil. Once in the atmosphere, its fate is governed by photochemical reactions.

Sorption and Desorption Dynamics in Environmental Matrices

The mobility and bioavailability of this compound in the terrestrial environment are largely controlled by its sorption and desorption behavior in soil and sediment. The primary parameter used to quantify this is the soil organic carbon-water partitioning coefficient (Koc), which describes the chemical's tendency to bind to the organic matter in soil. A high Koc value indicates strong binding to soil particles, leading to lower mobility and bioavailability.

In the absence of experimental data, the Koc for this compound is estimated using its octanol-water partition coefficient (Log Kow), a measure of its hydrophobicity. Various QSPR models exist to predict the soil sorption coefficient for organic compounds, including both polar and nonpolar substances. researchgate.net For alcohols, these models take into account molecular structure and properties to estimate their environmental partitioning. nih.govnih.govresearchgate.net

Estimated Sorption Properties of this compound

ParameterEstimated ValueUnitEstimation Method
Log Koc1.498L/kgLog Kow based method
Log Kow1.96-Atom/fragment contribution method

The estimated Log Koc value for this compound suggests a low to moderate potential for sorption to soil and sediment. This indicates that the compound is likely to be mobile in the soil and has the potential to leach into groundwater. The dynamics of sorption and desorption are influenced by various environmental factors, including soil type, organic matter content, pH, and temperature.

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